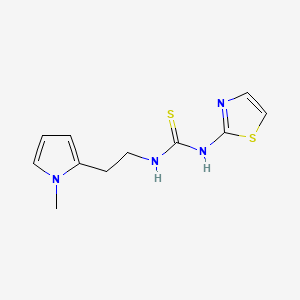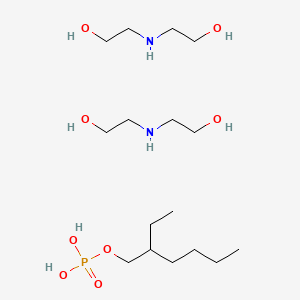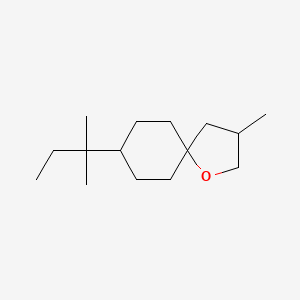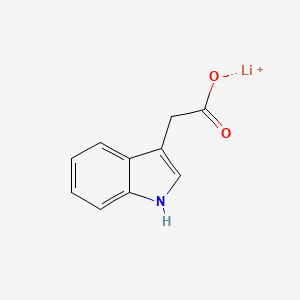
Lithium 1H-indole-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1H-indole-3-acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry. The indole ring system is a significant heterocyclic structure found in many natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1H-indole-3-acetate can be achieved through various synthetic routes. One common method involves the reaction of indole-3-acetic acid with lithium hydroxide. The reaction typically takes place in an organic solvent such as dichloromethane or ethanol under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Lithium 1H-indole-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-acetic acid derivatives.
Reduction: Reduction reactions can lead to the formation of indole-3-ethanol derivatives.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various indole-3-acetic acid derivatives, indole-3-ethanol derivatives, and substituted indole compounds .
Scientific Research Applications
Lithium 1H-indole-3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in plant growth regulation and as a potential plant hormone analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Lithium 1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an auxin analog, influencing plant growth and development by binding to auxin receptors and modulating gene expression. In medicinal applications, it may exert its effects through interactions with cellular receptors and signaling pathways, leading to anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
Indole-3-butyric acid: Another plant hormone analog with applications in agriculture.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
Lithium 1H-indole-3-acetate is unique due to the presence of the lithium ion, which can influence its chemical properties and biological activities. The lithium ion may enhance the compound’s stability and solubility, making it more effective in certain applications compared to its analogs .
Properties
CAS No. |
84434-87-7 |
|---|---|
Molecular Formula |
C10H8LiNO2 |
Molecular Weight |
181.1 g/mol |
IUPAC Name |
lithium;2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO2.Li/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 |
InChI Key |
FRVPNUXWQWLOTB-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


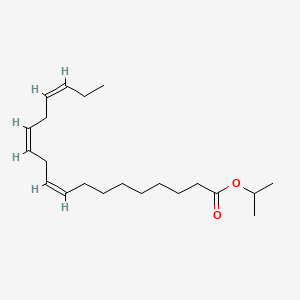

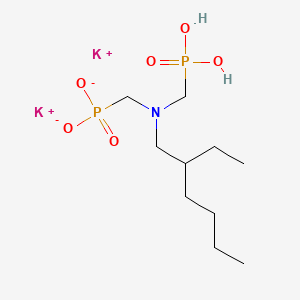
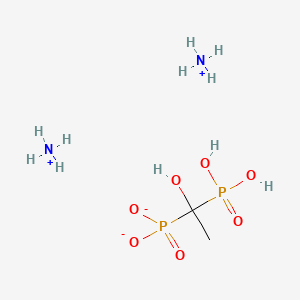

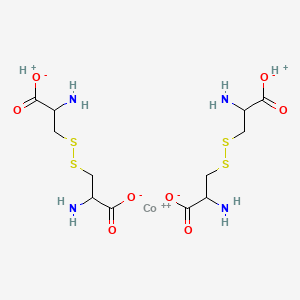
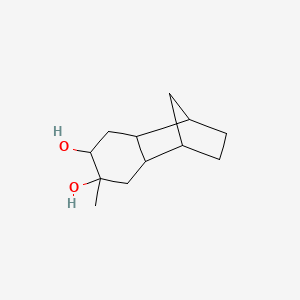
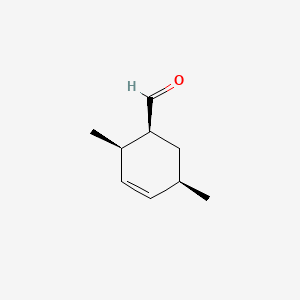
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
